BenchChemオンラインストアへようこそ!

Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate

Cationic-Dyeable Polyester Transesterification By-Product VOC Reduction

Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate (CAS 24019-46-3), commonly abbreviated as Na-SIPEG or SIPE, is a pre-esterified aromatic sulfonate diester monomer with the molecular formula C₁₂H₁₃NaO₉S and a molecular weight of 356.28 g/mol. Structurally, it features two terminal hydroxyethyl ester groups flanking a central sodium sulfonate-substituted isophthalate core, enabling direct incorporation as a third monomer in polycondensation reactions without an additional transesterification step.

Molecular Formula C12H13NaO9S
Molecular Weight 356.28 g/mol
CAS No. 24019-46-3
Cat. No. B3050160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium bis(2-hydroxyethyl) 5-sulfoisophthalate
CAS24019-46-3
Molecular FormulaC12H13NaO9S
Molecular Weight356.28 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)OCCO)S(=O)(=O)[O-])C(=O)OCCO.[Na+]
InChIInChI=1S/C12H14O9S.Na/c13-1-3-20-11(15)8-5-9(12(16)21-4-2-14)7-10(6-8)22(17,18)19;/h5-7,13-14H,1-4H2,(H,17,18,19);/q;+1/p-1
InChIKeyYZLGIRGCZODDCE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Bis(2-hydroxyethyl) 5-Sulfoisophthalate (CAS 24019-46-3): A Pre-Esterified Sulfonate Comonomer for Cationic-Dyeable Polyester Synthesis


Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate (CAS 24019-46-3), commonly abbreviated as Na-SIPEG or SIPE, is a pre-esterified aromatic sulfonate diester monomer with the molecular formula C₁₂H₁₃NaO₉S and a molecular weight of 356.28 g/mol . Structurally, it features two terminal hydroxyethyl ester groups flanking a central sodium sulfonate-substituted isophthalate core, enabling direct incorporation as a third monomer in polycondensation reactions without an additional transesterification step . Its primary industrial role is as a cationic-dyeable modifier in poly(ethylene terephthalate) (PET) and polyamide synthesis, where the pendant sulfonate group provides ionic binding sites for cationic dyes [1]. The compound is most commonly supplied as a 40 wt% solution in ethylene glycol (trade designation SIPE-40 or FUTURESOL® EG SSIP), a form optimized for direct metered addition into continuous polyester melt-phase polymerization lines [2].

Why Sodium Bis(2-hydroxyethyl) 5-Sulfoisophthalate Cannot Be Replaced by SIPM, NaSIPA, or BHET in Cationic-Dyeable Polyester Production


Although sodium dimethyl 5-sulfoisophthalate (SIPM, CAS 3965-55-7) and 5-sulfoisophthalic acid sodium salt (NaSIPA, CAS 6362-79-4) share the sulfonated isophthalate pharmacophore, their interchangeability with sodium bis(2-hydroxyethyl) 5-sulfoisophthalate in industrial polyester synthesis is severely constrained by three factors: (1) SIPM is a dimethyl ester that releases one molar equivalent of methanol per ester group transesterified upon incorporation, creating a hazardous volatile organic compound (VOC) burden that demands costly recovery infrastructure [1]; (2) NaSIPA is a free diacid that cannot directly enter the transesterification-dominated DMT-process polyester line and generates water rather than methanol, requiring distinct catalyst and process conditions [2]; and (3) the hydroxyethyl ester termini of the target compound permit direct insertion into the PET backbone via the same polycondensation chemistry as bis(2-hydroxyethyl) terephthalate (BHET), ensuring homogeneous comonomer distribution without kinetic mismatch [3]. Substitution with the lithium analog (Li-SIPEG) alters ionic aggregation behavior and melt viscosity, impacting fiber spinnability and downstream dye uptake uniformity [4].

Quantitative Differentiation of Sodium Bis(2-hydroxyethyl) 5-Sulfoisophthalate Against SIPM, NaSIPA, BHET, and Li-SIPEG: A Procurement-Relevant Evidence Guide


Methanol By-Product Elimination: Na-SIPEG vs. Na-SIPM in Polyester Third-Monomer Addition

When sodium dimethyl 5-sulfoisophthalate (SIPM) is used as the third monomer in polyester synthesis, the transesterification reaction with ethylene glycol releases two molar equivalents of methanol per SIPM unit, a hazardous VOC requiring dedicated recovery and incineration infrastructure . In contrast, sodium bis(2-hydroxyethyl) 5-sulfoisophthalate (SIPE), being pre-esterified with ethylene glycol, introduces zero methanol into the polymerization system [1]. Industrial sources explicitly state that compared to SIPM, SIPE 'produces little methanol, which can reduce production costs and industrial pollution' . The direct esterification route from SIPA to SIPE achieves an esterification rate exceeding 99% with an acid value below 1 mgKOH/g, effectively eliminating free carboxyl end-groups that would otherwise release water during polycondensation [2].

Cationic-Dyeable Polyester Transesterification By-Product VOC Reduction

Hydrolysis Kinetics Differentiation: Na-SIPEG Ester Hydrolysis Rate Constants vs. Bis(2-hydroxyethyl) Terephthalate (BHET)

Grobe, Nissen, and Rossbach (1975) determined the individual rate constants for alkaline hydrolysis of bis(2-hydroxyethyl) terephthalate (BHET, compound 3) and sodium 3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate (Na-SIPEG, compound 6) under pH-stat conditions at pH 8–10 and 50–80°C [1]. The observed overall reaction rate constants were deconvoluted into contributions from solvent-catalyzed (k₀), hydroxide-ion-catalyzed (k_OH⁻), sulfonate-group-catalyzed (k_SO₃⁻), and carboxylate-group-catalyzed (k_COO⁻) pathways [2]. The presence of the sulfonate group in Na-SIPEG introduces an additional intramolecular catalytic pathway (k_SO₃⁻) absent in BHET, resulting in quantitatively distinct hydrolysis kinetics that govern the alkaline weight-loss behavior of sulfonated copolyesters during textile wet processing [3].

Hydrolysis Kinetics Saponification Rate Polyester Degradation

Cationic Dye Uptake Performance: CDP Fibers Incorporating Na-SIPEG Achieve Quantitative Dye Exhaustion at 120°C

Cationic dyeable polyester (CDP) fibers produced with sodium bis(2-hydroxyethyl) 5-sulfoisophthalate as the sulfonate-donating comonomer achieve dye uptake values of 87.8–92.2% and K/S color strength values of 23.27–25.67 when dyed with cationic dyes at 120°C under high-pressure conditions [1]. These quantitative performance metrics are directly attributable to the homogeneous distribution of sulfonate binding sites enabled by the hydroxyethyl ester end-groups, which co-condense with BHET at rates matched to the PET polycondensation kinetics . In contrast, non-sulfonated PET homopolymer exhibits negligible cationic dye uptake under identical conditions (typically <5% exhaustion) [2]. The SIPE-based CDP fibers also demonstrate a dyeing saturation value exceeding 3.5 when formulated with an additional fourth comonomer for atmospheric-pressure (boiling) dyeability [3].

Cationic Dyeable Polyester Dye Uptake K/S Value

Direct Esterification Route Efficiency: SIPE from SIPA Achieves >99% Conversion vs. SIPM Transesterification Route Limitations

The direct esterification route from 5-sulfoisophthalic acid sodium salt (SIPA) to SIPE, as disclosed in CN101265218A, achieves an esterification conversion rate exceeding 99% with a residual acid value below 1 mgKOH/g and diethylene glycol (DEG) by-product content controlled below 2.0 wt% [1]. This high-conversion direct esterification process eliminates the methanol by-product inherent to the alternative SIPM transesterification route, which requires dedicated methanol recovery equipment and poses explosion hazards [2]. The near-quantitative conversion ensures that residual free acid end-groups are minimized, preventing uncontrolled water release during subsequent melt polycondensation and improving polyester molecular weight build-up .

Esterification Conversion Process Efficiency SIPA Direct Esterification

Thermal and Rheological Property Modulation: Na-SIPEG vs. Li-SIPEG Counterion Effect on CDP Glass Transition and Melt Viscosity

A 2025 RSC Advances study systematically compared the structure-property relationships of ionic PET copolymers synthesized with sodium versus lithium counterion forms of bis(2-hydroxyethyl) 5-sulfoisophthalate [1]. The study demonstrated that the counterion species significantly influences ionic aggregation morphology, glass transition temperature (Tg), and melt rheology. Sodium-based SIPE copolymers exhibit a distinct Tg-jump behavior at ionic contents exceeding 10 mol%, transitioning to two distinct Tg values at approximately 15 mol% ionic content, whereas lithium analogs display altered clustering thresholds [2]. Additionally, the thermal properties study of ECDP polymers with SIPE mass ratios of 2.8%, 5.5%, and 6.8% showed that Tg decreases with increasing fourth-monomer molecular weight at fixed SIPE content, and that the cold crystallization temperature (Tch) of ECDP is lower than that of CDP at equivalent SIPE loading [3].

Ionic Aggregation Glass Transition Temperature Counterion Effect

Ready-to-Use 40% EG Solution Form (SIPE-40) Eliminates On-Site Transesterification Equipment vs. SIPM Powder Handling

Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate is commercially supplied as a 40 wt% solution in ethylene glycol (SIPE-40; FUTURESOL® EG SSIP), a clear to yellowish liquid that can be directly metered into the esterification or oligomer line of continuous PET polymerization plants [1]. This ready-to-use liquid form eliminates the on-site transesterification step required when procuring SIPM powder, which must be slurried in EG and reacted in a dedicated transesterification vessel at 170–230°C with catalyst before the resulting SIPE solution can be fed to the main polymerization line [2]. The pre-esterified liquid form also ensures batch-to-batch consistency in transesterification conversion, avoiding the quality variability associated with on-site SIPM-to-SIPE conversion where incomplete transesterification can leave residual methoxy end-groups that act as chain terminators in polycondensation [3]. Customs ruling NY 881307 classifies SIPE-40 under HTS 3809.91.0000 as a polymer additive to promote cationic dyeability [4].

Formulation Convenience Supply Chain Process Integration

High-Impact Application Scenarios for Sodium Bis(2-hydroxyethyl) 5-Sulfoisophthalate Based on Quantitative Differentiation Evidence


Cationic-Dyeable Polyester (CDP) Staple Fiber and Filament Yarn Production

In CDP fiber manufacturing, sodium bis(2-hydroxyethyl) 5-sulfoisophthalate is metered as a 40% EG solution (SIPE-40) into the continuous polycondensation line at 2–10 mol% loading to introduce pendant sodium sulfonate groups along the PET backbone. These sulfonate sites function as ionic dye receptors for cationic (basic) dyes, enabling dye uptake of 87.8–92.2% and K/S values of 23.27–25.67 at 120°C [1]. The pre-esterified hydroxyethyl termini ensure copolymerization kinetics matched to BHET, producing CDP fibers with brilliant, wash-fast shades suitable for sportswear, automotive upholstery, and wool-like knitwear. The elimination of methanol by-product compared to SIPM-based CDP production also simplifies plant permitting and reduces VOC abatement costs .

Water-Dispersible Sulfopolyester Resin Synthesis for Coatings and Textile Sizing

The dual hydroxyethyl ester functionality of Na-SIPEG, combined with its ionic sulfonate group, makes it a key building block for water-dispersible sulfopolyester resins [2]. When copolymerized with terephthalic acid and various diols (e.g., diethylene glycol, 1,2-propanediol), the sulfonate groups confer water dispersibility without external surfactants. The >99% esterification conversion achievable via the SIPA direct esterification route ensures low acid values (<1 mgKOH/g) that prevent premature hydrolysis in aqueous formulations [3]. These sulfopolyesters find application in textile warp sizing, hydrophilic textile finishes, and primer coatings where redispersibility and film formation are critical.

Recycled PET Upcycling into Regenerated Cationic-Dyeable Polyester (rCDP)

Na-SIPEG serves as the key sulfonate comonomer in processes that convert waste PET into regenerated cationic-dyeable polyester (rCDP) with value-added dyeing functionality [4]. In the disclosed process, waste PET fiber is depolymerized via glycolysis with excess ethylene glycol to yield BHET-rich glycolysis products, to which pre-synthesized SIPE is added before repolycondensation. The resulting rCDP exhibits thermal properties comparable to virgin CDP while imparting cationic dyeability to a recycled polymer stream that would otherwise lack dye receptors. The hydrolysis kinetics data from Grobe et al. (1975) provide the scientific basis for controlling alkaline weight loss during subsequent textile wet processing of rCDP fabrics [5].

Cationic-Dyeable Nylon 6 and Nylon 66 Fiber Modification

Beyond polyester applications, sodium bis(2-hydroxyethyl) 5-sulfoisophthalate is specified as an additive for improving the cationic dyeability of nylon fibers . In polyamide systems, the sulfonate groups introduced by SIPE copolymerization provide ionic binding sites for cationic dyes, enabling differential dyeing effects in nylon-polyester blends and producing heather and cross-dyed appearance effects. The lithium analog (Li-SIPEG) is also commercially available for polyamide applications where different ionic aggregation behavior is desired, but Na-SIPEG remains the established standard with more extensive processing data [6].

Quote Request

Request a Quote for Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.